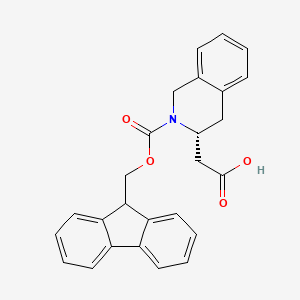

Fmoc-(R)-2-tetrahydroisoquinoline acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)14-19-13-17-7-1-2-8-18(17)15-27(19)26(30)31-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16H2,(H,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNHEOMLCMDTDW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426583 | |

| Record name | [(3R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332064-67-2 | |

| Record name | [(3R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Fmoc-(R)-1,2,3,4-Tetrahydroisoquinoline-3-Acetic Acid

The following technical guide details the properties, synthesis, and applications of Fmoc-(R)-1,2,3,4-Tetrahydroisoquinoline-3-Acetic Acid (CAS 332064-67-2).

CAS Number: 332064-67-2 Synonyms: Fmoc-D-Tqa-OH, Fmoc-(R)-Tic-CH₂-COOH, {(3R)-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinyl}acetic acid.[1]

Executive Summary

Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid (Fmoc-D-Tqa-OH) is a constrained, non-proteinogenic amino acid building block used primarily in peptidomimetics and solid-phase peptide synthesis (SPPS) . It is the acetic acid homolog of the well-known "Tic" (Tetrahydroisoquinoline-3-carboxylic acid) residue.

By extending the carboxylic acid group by one methylene unit (–CH₂–) relative to Tic, this scaffold retains the rigid bicyclic core necessary for restricting peptide backbone conformation while introducing specific flexibility in the side chain. This unique "constrained-yet-flexible" profile makes it a critical tool for designing beta-turn mimics , enzyme inhibitors (e.g., bradykinin antagonists), and G-protein coupled receptor (GPCR) ligands .

Chemical Profile & Structural Analysis[1]

Nomenclature Clarification

There is often confusion in vendor catalogs regarding the numbering of this compound.

-

"2-tetrahydroisoquinoline" : This refers to the position of the nitrogen atom (N2) in the isoquinoline ring, which bears the Fmoc protecting group.

-

"3-acetic acid" : This refers to the position of the acetic acid side chain on the carbon skeleton.

-

Correct Systematic Name: 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid.[2][3]

Physicochemical Properties

| Property | Data |

| Molecular Formula | C₂₆H₂₃NO₄ |

| Molecular Weight | 413.47 g/mol |

| Chirality | (R)-enantiomer (matches D-amino acid stereochemistry) |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, DCM; Sparingly soluble in water |

| Purity Standard | ≥ 98% (HPLC), ≥ 99% ee (Chiral purity) |

| Storage | +2°C to +8°C, Desiccate (Hygroscopic) |

Structural Visualization

The diagram below illustrates the core numbering and the steric shielding provided by the Fmoc group.

Figure 1: Structural connectivity of Fmoc-D-Tqa-OH emphasizing the N2-protection and C3-functionalization.

Synthesis & Manufacturing Logic

The synthesis of CAS 332064-67-2 generally follows a Pictet-Spengler cyclization strategy, modified to accommodate the acetic acid side chain.

Mechanistic Pathway

-

Starting Material: D-Phenylalanine or a homologated derivative (e.g., D-homophenylalanine) is often the chiral precursor.

-

Cyclization: Reaction with a formaldehyde equivalent (paraformaldehyde) under acidic conditions closes the ring between the amine and the aromatic ring (position 2 of the phenyl group) to form the tetrahydroisoquinoline skeleton.

-

Protection: The secondary amine at position 2 is protected with Fmoc-Cl or Fmoc-OSu.

-

Homologation (If starting from Tic): If the starting material is Fmoc-Tic-OH, the acetic acid moiety is generated via an Arndt-Eistert synthesis (activation to diazoketone

Wolff rearrangement

Quality Control (Self-Validating Systems)

-

Enantiomeric Purity (Chiral HPLC): Essential because the Pictet-Spengler reaction can induce racemization if conditions are too harsh. The (R)-enantiomer must be verified against a racemic standard.

-

Fmoc Stability: The secondary carbamate is sterically hindered. QC must ensure no free amine is present (ninhydrin test is often negative for secondary amines; chloranil test is required).

Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-D-Tqa-OH into a peptide sequence presents specific challenges due to the secondary amine (steric hindrance) and the rigid bicyclic core .

Coupling Protocol (The "Difficult Coupling" Cycle)

Because the nitrogen is part of a ring, acylation of this residue (coupling the next amino acid onto it) is slow.

Recommended Protocol:

-

Coupling Reagents: Use high-efficiency reagents like HATU/HOAt or COMU/Oxyma . Standard HBTU/HOBt is often insufficient.

-

Stoichiometry: Increase to 4-5 equivalents of AA and coupling reagent.

-

Double Coupling: Perform the coupling reaction twice (2 x 45 min) to ensure completion.

-

Monitoring: Use the Chloranil Test or p-Nitrobenzyl Pyridine Test (specific for secondary amines) rather than the Kaiser test.

Preventing Diketopiperazine (DKP) Formation

When Fmoc-D-Tqa-OH is the second residue from the C-terminus (e.g., Resin-AA1-Tqa-Fmoc), deprotection of the Fmoc group can lead to rapid intramolecular attack on the C-terminal ester, cleaving the dipeptide as a diketopiperazine.

-

Mitigation: Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin (sterically bulky) to suppress DKP formation.

Figure 2: Optimized SPPS cycle for introducing hindered tetrahydroisoquinoline residues.

Therapeutic & Research Applications

Peptidomimetics & Conformational Constraint

Fmoc-D-Tqa-OH acts as a "proline surrogate" but with aromatic character.

-

Beta-Turn Induction: The dihedral angles (

) of the THIQ scaffold force the peptide backbone into a folded conformation, often stabilizing -

Spacer Logic: Unlike Tic (which has a COOH directly on the ring), Tqa has a –CH₂– spacer. This allows the carbonyl group to reach binding pockets that are slightly further away, providing a tool to "scan" the optimal distance for receptor interaction.

Drug Discovery Targets

-

Bradykinin Antagonists: Tic derivatives are famous for converting bradykinin agonists into antagonists (e.g., Icatibant). Tqa is used to fine-tune the potency and metabolic stability of these analogs.

-

Opioid Receptors: The THIQ scaffold mimics the tyrosine residue in enkephalins (Tyr-Gly-Gly-Phe-Leu). Tqa analogs are investigated for delta-opioid receptor selectivity.

Handling and Storage Standards

-

Hygroscopicity: The compound attracts moisture. Store in a tightly sealed container with desiccant.

-

Temperature: Long-term storage at +2°C to +8°C is standard. For periods >1 year, -20°C is recommended to prevent slow hydrolysis of the Fmoc ester.

-

Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.

References

-

Sigma-Aldrich. Fmoc-(R)-2-tetrahydroisoquinoline acetic acid Product Sheet. Accessed 2026.[4] Link

-

Chem-Impex International. this compound Technical Data. Accessed 2026.[4] Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fmoc-Tic-OH Derivatives. Accessed 2026.[4] Link

-

Zhang, Y., Fang, H., & Xu, W. (2010). "Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery." Current Protein & Peptide Science. Link

Sources

- 1. (3R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C25H21NO4 | CID 978342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-L-Tic-OH | C25H21NO4 | CID 978341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FMOC-D-TIC-D-TIC-OH 95% | AChemBlock [achemblock.com]

- 4. nbinno.com [nbinno.com]

A Technical Guide to Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-D-Tic-OH): A Constrained Amino Acid in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is vast, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitations, including susceptibility to enzymatic degradation and a high degree of conformational flexibility, which can lead to reduced receptor affinity and selectivity. The strategic incorporation of conformationally constrained non-canonical amino acids is a cornerstone of modern medicinal chemistry, aimed at mitigating these liabilities.[1] Among the arsenal of such building blocks, Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-D-Tic-OH) has emerged as a pivotal tool for imparting structural rigidity into peptide backbones. This guide provides an in-depth technical overview of Fmoc-D-Tic-OH, its physicochemical properties, its strategic application in peptide synthesis, and a detailed protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

It is crucial to distinguish Fmoc-D-Tic-OH from a related compound, Fmoc-(R)-2-tetrahydroisoquinoline acetic acid . While structurally similar, the latter possesses an acetic acid moiety at the 2-position of the tetrahydroisoquinoline ring, altering its chemical properties and applications. This guide will focus on Fmoc-D-Tic-OH, the more prominently utilized building block in peptide chemistry.

Physicochemical Properties of Fmoc-D-Tic-OH

A thorough understanding of the physicochemical properties of Fmoc-D-Tic-OH is fundamental to its effective application in peptide synthesis.

| Property | Value | Source |

| Molecular Formula | C25H21NO4 | [2] |

| Molecular Weight | 399.44 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| CAS Number | 130309-33-0 | [2] |

| Melting Point | 152 - 168 °C | [3] |

| Optical Rotation | [a]D20 = -26 ± 2º (c=1 in MeOH) | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

The Role of Fmoc-D-Tic-OH in Peptide and Drug Design

The incorporation of Fmoc-D-Tic-OH into a peptide sequence is a deliberate design choice driven by the desire to introduce conformational rigidity.[4] This rigidity can have several profound and advantageous effects on the resulting peptide's biological activity and pharmacokinetic profile.

Enhancing Receptor Affinity and Selectivity

By locking a portion of the peptide backbone into a more defined conformation, Fmoc-D-Tic-OH can pre-organize the peptide into a bioactive conformation that is complementary to the target receptor's binding site. This can lead to a significant increase in binding affinity and, in many cases, enhanced selectivity for the desired receptor subtype.[5]

Improving Metabolic Stability

The constrained nature of the tetrahydroisoquinoline ring system can sterically hinder the approach of peptidases, thereby increasing the peptide's resistance to enzymatic degradation. This enhanced metabolic stability is a critical factor in improving the in vivo half-life of peptide-based therapeutics.

Mimicking Turn Structures

The rigid structure of the Tic residue can effectively mimic β-turn conformations within a peptide sequence. β-turns are crucial secondary structural motifs involved in a multitude of biological recognition events. The ability to synthetically induce and stabilize these turns provides a powerful tool for designing peptidomimetics with tailored biological functions.

A notable application of Fmoc-D-Tic-OH is in the synthesis of bioactive peptide mimetics, such as the bradykinin B1 antagonist [desArg10]HOE 140.[6]

Experimental Protocol: Incorporation of Fmoc-D-Tic-OH via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, step-by-step methodology for the incorporation of an Fmoc-D-Tic-OH residue into a peptide sequence using manual Fmoc-based SPPS. This protocol assumes the synthesis is being performed on a rink amide resin for a C-terminal amide peptide.

Materials and Reagents

-

Rink amide resin

-

Fmoc-D-Tic-OH

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

N,N-Diisopropylethylamine (DIEA)

-

Solid-phase synthesis vessel

-

Shaker

Workflow Diagram

Caption: A generalized workflow for the incorporation of Fmoc-D-Tic-OH into a peptide sequence using Fmoc-SPPS.

Step-by-Step Methodology

-

Resin Swelling: Swell the rink amide resin in DMF for at least 30 minutes in the synthesis vessel.

-

Initial Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. This two-step deprotection ensures complete removal of the Fmoc group.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for the amino acid preceding D-Tic):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution) and an equivalent amount of OxymaPure® or HOBt in a minimal amount of DMF.

-

Add DIC (1 equivalent relative to the amino acid) to the activated amino acid solution and let it pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Fmoc Deprotection of the Preceding Amino Acid: Repeat step 2 to remove the Fmoc group from the newly coupled amino acid, exposing the N-terminal amine for the subsequent coupling of Fmoc-D-Tic-OH.

-

Coupling of Fmoc-D-Tic-OH:

-

In a separate vial, dissolve Fmoc-D-Tic-OH (2-4 equivalents) and an equivalent amount of OxymaPure® or HOBt in DMF. Due to the steric hindrance of Fmoc-D-Tic-OH, a slightly longer pre-activation time and/or a higher excess of reagents may be beneficial.

-

Add DIC (1 equivalent relative to Fmoc-D-Tic-OH) and allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated Fmoc-D-Tic-OH solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours. The coupling of sterically hindered amino acids like D-Tic may require longer reaction times.

-

Perform a Kaiser test to monitor the reaction progress. If the test is positive after the initial coupling time, a recoupling step may be necessary.

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Chain Elongation: Continue the peptide synthesis by repeating the deprotection (step 2) and coupling (step 3) cycles for the remaining amino acids in the sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin conjugate with DMF, followed by DCM, and then dry it under a high vacuum.

-

Cleavage and Global Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail appropriate for the peptide sequence (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-D-Tic-OH is a powerful and versatile building block for introducing conformational constraints into peptide sequences. Its strategic incorporation can lead to peptides with enhanced receptor affinity, selectivity, and metabolic stability, making it an invaluable tool in the development of novel peptide-based therapeutics. The provided experimental protocol offers a robust framework for the successful integration of this constrained amino acid into synthetic peptides, enabling researchers to explore new frontiers in drug discovery and design. The principles of Fmoc-SPPS, including the importance of thorough washing and reaction monitoring, are paramount to achieving high-purity peptides incorporating sterically demanding residues like Fmoc-D-Tic-OH.

References

-

Chem-Impex. This compound. [Link]

-

Albericio, F., et al. (2018). Greening Fmoc/tBu solid-phase peptide synthesis. RSC Green Chemistry, 20(1), 19-26. [Link]

-

Gagniuc, P. A., et al. (2021). New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. Polymers, 13(16), 2754. [Link]

-

Burgess, K. (2023, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

-

Peptideweb.com. Synthesis protocols. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Aapptec Peptides. Fmoc-Tic-OH. [Link]

-

Chem-Impex. Fmoc-(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 978342, (3R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]

-

Chem-Impex. Fmoc-(S)-2-tetrahydroisoquinoline acetic acid. [Link]

-

Aapptec Peptides. Fmoc-D-Tic-OH. [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

-

Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7299. [Link]

-

Oh, D., et al. (2018). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 76(11), 1169-1175. [Link]

-

Timmerman, P. (2023). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]

-

Ito, Y., & Passioura, T. (2019). Constrained Peptides in Drug Discovery and Development. Chemical & Pharmaceutical Bulletin, 67(8), 785-794. [Link]

Sources

- 1. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 2. Fmoc-D-Tic-OH Novabiochem 130309-33-0 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Fmoc-(R)-1,2,3,4-Tetrahydroisoquinoline-3-Acetic Acid: Technical Guide

This guide provides an in-depth technical analysis of Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid (often cataloged as Fmoc-(R)-2-tetrahydroisoquinoline acetic acid). It synthesizes historical context, chemical synthesis, and application protocols for drug discovery professionals.

Executive Summary & Chemical Identity[1][2]

Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid (CAS: 332064-67-2) is a constrained, non-proteinogenic amino acid derivative.[1] It represents the

In medicinal chemistry, this molecule serves a critical function: it retains the conformational rigidity of the Tic scaffold—which locks the

Chemical Profile Table[1][4]

| Property | Specification |

| Common Name | Fmoc-Homo-Tic-OH; this compound |

| IUPAC Name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]}-1,2,3,4-tetrahydroisoquinolin-3-yl}acetic acid |

| CAS Number | 332064-67-2 |

| Molecular Formula | |

| Molecular Weight | 413.47 g/mol |

| Chirality | (R)-Enantiomer (derived from D-Phenylalanine precursors) |

| Structural Class | |

| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in Water |

Discovery and Historical Evolution

The discovery of Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid is inextricably linked to the development of conformational restriction strategies in peptide chemistry during the late 1980s and 1990s.

The "Tic" Revolution (Parent Scaffold)

The parent molecule, Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) , was popularized by Victor Hruby and Peter Schiller in the design of highly selective opioid peptides (e.g., TIPP: Tyr-Tic-Phe-Phe). They demonstrated that cyclizing the side chain of phenylalanine onto its own nitrogen atom created a rigid scaffold that locked the aromatic ring in a specific spatial orientation, drastically improving receptor selectivity (specifically

The Drive for Homologation (1995–2005)

While Tic provided rigidity, it often positioned the C-terminal carboxyl group too close to the nitrogen for certain binding pockets. This limitation drove the "homologation" era, where medicinal chemists applied Arndt-Eistert synthesis to standard

-

The Innovation: Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid emerged as the homo-Tic variant.

-

Significance: It allowed the "scanning" of pharmacophore distance. If a Tic-containing peptide showed activity but poor binding kinetics, substituting Tic with Homo-Tic (acetic acid variant) often relieved steric clash or allowed the carboxylate to reach a deeper hydrogen-bonding residue (e.g., a lysine or arginine deep in a GPCR pocket).

Chemical Synthesis: The Arndt-Eistert Pathway[6][7][8]

Unlike the parent Tic, which is synthesized via a Pictet-Spengler reaction of Phenylalanine with formaldehyde, the acetic acid derivative is most robustly synthesized via the Arndt-Eistert Homologation of the protected Tic precursor.

Mechanistic Pathway[4][6][7][9][10][11]

-

Activation: The carboxylic acid of Fmoc-Tic-OH is converted to a mixed anhydride or acid chloride.

-

Diazotization: Reaction with diazomethane (

) yields an -

Wolff Rearrangement: Silver (I) catalyzed decomposition of the diazoketone generates a ketene intermediate, which is immediately trapped by water to form the homologated acid.

Visualization: Synthesis Logic

Figure 1: The Arndt-Eistert homologation pathway converting the parent Tic scaffold to the acetic acid derivative.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

The steric bulk of the tetrahydroisoquinoline ring system requires modified coupling protocols to ensure high yield and prevent deletion sequences.

Reagents:

-

Resin: Rink Amide or Wang Resin (Loading < 0.6 mmol/g recommended).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

-

Swelling: Swell resin in DMF for 30 minutes.

-

Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (

min). Note: Monitor UV trace; Tic derivatives can be slow to deprotect due to steric hindrance. -

Activation:

-

Dissolve Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid (3.0 eq relative to resin) in DMF.

-

Add HATU (2.9 eq).

-

Add DIPEA (6.0 eq).

-

Critical: Pre-activate for only 30-60 seconds to minimize racemization (though less prone than phenylglycine, care is warranted).

-

-

Coupling: Add activated solution to resin. Shake at room temperature for 2 to 4 hours .

-

Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). If positive, re-couple using PyAOP/HOAt.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Structural Validation (HPLC/MS)

Due to the hydrophobicity of the Tic scaffold, these derivatives often elute late on reverse-phase columns.

-

Column: C18 (e.g., Phenomenex Luna, 5µm, 100Å).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 minutes.

-

Detection: UV at 220 nm (Amide bond) and 254 nm (Fluorenyl/Aromatic absorption).

-

Expected Mass:

Da.

Applications in Drug Discovery[3][12][13][14][15]

The transition from Tic to its acetic acid homolog allows for precise tuning of biological activity.

Peptidomimetics & Foldamers

Fmoc-Homo-Tic is used to induce

Opioid Receptor Modulation

In the development of bifunctional opioid ligands (targeting

Bcl-2 Inhibitors

Research into apoptosis regulators (Bcl-2/Mcl-1) utilizes 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives to mimic the BH3 domain of pro-apoptotic proteins. The acetic acid derivative allows the carboxylate to engage with the conserved Arg residue in the Bcl-2 hydrophobic groove more effectively than the shorter Tic parent.

Visualization: Structural Impact

Figure 2: The functional impact of substituting Tic with its acetic acid homolog in drug design.

References

- Hruby, V. J., et al. (1990). Design and synthesis of a new class of conformationally constrained synthetic peptides. Journal of Medicinal Chemistry. (Contextual grounding for Tic discovery).

- Schiller, P. W., et al. (1992). The TIPP opioid peptide family. Proceedings of the National Academy of Sciences.

- Podlech, J., & Seebach, D. (1995). On the preparation of β-amino acids from α-amino acids using the Arndt-Eistert reaction. Liebigs Annalen.

Sources

Fmoc-(R)-2-tetrahydroisoquinoline acetic acid structural analogs

An In-Depth Technical Guide to the Synthesis and Application of Fmoc-(R)-2-tetrahydroisoquinoline Acetic Acid Structural Analogs

Authored by a Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] This guide provides an in-depth technical exploration of this compound, a conformationally constrained amino acid analog, and its structural variants. We will dissect the strategic design of these building blocks, provide detailed protocols for their synthesis and incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and discuss their application in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful tools to create next-generation peptide-based drugs with enhanced stability, selectivity, and efficacy.

The Strategic Value of Conformational Constraint: The Tetrahydroisoquinoline Scaffold

In the quest for potent and specific peptide therapeutics, overcoming challenges such as poor metabolic stability and conformational flexibility is paramount. Unconstrained peptides often adopt multiple conformations, only one of which may be biologically active, leading to diminished potency and potential off-target effects. The incorporation of rigid structural elements is a field-proven strategy to lock the peptide backbone into a bioactive conformation.

This compound serves as a versatile building block for this purpose.[2] Its rigid bicyclic structure acts as a dipeptide mimetic, effectively constraining the torsional angles of the peptide backbone. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly compatible with the most common and robust method of peptide synthesis, Fmoc-based SPPS.[3][] The use of these building blocks allows for the precise introduction of isoquinoline moieties into drug candidates, which can lead to enhanced pharmacological profiles.[2]

Derivatives of the THIQ scaffold are explored in various research areas, including neuroscience for studying neurotransmitter systems and in the development of treatments for neurodegenerative diseases.[2][5] The diverse biological activities exhibited by THIQ analogs, ranging from antitumor to anti-inflammatory, underscore the therapeutic potential of this structural class.[6][7]

Core Structure and Rationale

The fundamental structure of this compound provides a rigid scaffold that, when incorporated into a peptide sequence, reduces the molecule's conformational freedom. This pre-organization can significantly enhance binding affinity to a biological target by lowering the entropic penalty of binding.

Caption: Generalized workflow for the synthesis of Fmoc-THIQ analogs.

Incorporation of Analogs via Solid-Phase Peptide Synthesis (SPPS)

The true utility of these building blocks is realized in their seamless integration into peptide sequences. Fmoc-based SPPS is a cyclical process performed on an insoluble resin support, allowing for easy purification by simple filtration and washing. [8]

The Fmoc-SPPS Cycle: A Self-Validating System

Each step in the SPPS cycle is designed for high efficiency to ensure the final peptide is of high purity. The use of excess reagents drives reactions to completion, and thorough washing between steps removes unreacted material. The UV absorbance of the fluorenyl group allows for real-time monitoring of the deprotection step, providing a quality control checkpoint within each cycle. [3]

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: Automated Peptide Synthesis

This protocol describes the incorporation of a custom Fmoc-(R)-2-THIQ-Analog-OH into a peptide sequence using a standard automated peptide synthesizer.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Synthesis-grade Dimethylformamide (DMF)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Amino Acids: Standard Fmoc-protected amino acids and the custom Fmoc-(R)-2-THIQ-Analog-OH

-

Activation Solution: 0.5 M HCTU (or equivalent coupling agent like HATU/HBTU) in DMF

-

Base: 2 M N,N-Diisopropylethylamine (DIPEA) in NMP or DMF

Protocol:

-

Resin Preparation:

-

Place the desired amount of resin (e.g., 0.1 mmol scale) into the synthesizer reaction vessel.

-

Swell the resin in DMF for 30 minutes with gentle agitation.

-

-

Initial Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine solution and agitate for 7-10 minutes. This two-stage deprotection ensures complete removal of the initial Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 cycles).

-

-

Coupling Cycle for Fmoc-(R)-2-THIQ-Analog-OH:

-

Activation: In a separate vial, dissolve the Fmoc-(R)-2-THIQ-Analog-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-3 minutes. Causality: Pre-activation converts the carboxylic acid to a more reactive ester, ensuring a rapid and efficient coupling reaction.

-

Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Agitate for 45-60 minutes. Note: Constrained or bulky amino acids may require longer coupling times or double coupling.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 cycles) to remove all excess reagents.

-

-

Chain Elongation:

-

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired sequence.

-

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with Dichloromethane (DCM) and dry under a stream of nitrogen.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Characterization and Biological Evaluation

Physicochemical Characterization

Rigorous analytical chemistry is non-negotiable for validating the identity and purity of each synthesized analog and the final peptide.

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Purity (HPLC %) |

| Parent | C₂₆H₂₃NO₄ | 413.47 | >99% |

| Analog-1 (6-Cl) | C₂₆H₂₂ClNO₄ | 447.91 | >98% |

| Analog-2 (7-OMe) | C₂₇H₂₅NO₅ | 443.49 | >98% |

| Analog-3 (1-Me) | C₂₇H₂₅NO₄ | 427.49 | >97% |

| Table 1: Comparative physicochemical data for the parent compound and hypothetical structural analogs. |

Biological Activity: A Hypothetical Case Study

Let's hypothesize that our THIQ-containing peptides are designed as antagonists for a G-protein coupled receptor (GPCR) implicated in an inflammatory cascade. The goal is to block the downstream signaling initiated by the natural ligand.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 5. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Conformational Analysis of Fmoc-(R)-2-tetrahydroisoquinoline Acetic Acid

Abstract: This technical guide provides a comprehensive framework for the conformational analysis of Fmoc-(R)-2-tetrahydroisoquinoline acetic acid, a crucial building block in contemporary peptide synthesis and drug discovery. By integrating high-resolution experimental techniques with robust computational modeling, this document offers researchers, scientists, and drug development professionals a detailed roadmap to understanding the three-dimensional structure and dynamic behavior of this conformationally constrained amino acid analogue. The protocols and methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility. Ultimately, this guide aims to empower researchers to leverage detailed conformational insights for the rational design of novel peptidomimetics and therapeutics with enhanced biological activity and pharmacological profiles.

Introduction

The Significance of Tetrahydroisoquinoline Scaffolds in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] THIQ derivatives have demonstrated potential as antitumor, antimicrobial, and dopaminergic ligands.[1][2] Their rigid, tricyclic structure allows for the precise spatial orientation of substituent groups, making them ideal for probing and interacting with biological targets. The conformational constraint inherent to the THIQ ring system reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency and selectivity.[1]

The Role of this compound

This compound is a non-proteinogenic amino acid analogue that serves as a valuable building block in the development of peptide-based therapeutics.[3][4] Its structure incorporates the conformationally restricted THIQ scaffold, which can induce specific secondary structures, such as turns and helices, in peptides.[3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for its application in solid-phase peptide synthesis (SPPS), as it provides a stable linkage during coupling reactions and can be selectively removed under mild basic conditions.[5][6][7] The (R)-stereochemistry at the chiral center further defines its three-dimensional shape and potential interactions.

The Critical Importance of Conformational Analysis in Structure-Based Drug Design

A thorough understanding of a molecule's conformational preferences is paramount in modern structure-based drug design. The three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target, influencing its binding affinity, selectivity, and ultimately, its therapeutic efficacy. For flexible molecules, which can exist as an ensemble of different conformers in solution, identifying the bioactive conformation is a key challenge.[8] Conformational analysis, through a combination of experimental and computational methods, provides a detailed picture of the accessible conformational space and the relative energies of different conformers, thereby guiding the design of more potent and specific drug candidates.[8][9]

Theoretical Foundations of Conformational Isomerism

The conformational landscape of this compound is defined by several key degrees of freedom:

-

Puckering of the Tetrahydroisoquinoline Ring: The non-aromatic portion of the THIQ ring is not planar and can adopt various puckered conformations, most commonly half-chair or twist-boat forms.[1][10] The specific puckering will influence the relative orientations of the substituents on the ring.

-

Rotameric States of the Acetic Acid Side Chain: Rotation around the C-C and C-N bonds of the acetic acid side chain leads to different rotameric states, which will affect the positioning of the carboxylic acid group.

-

Conformational Influence of the Fmoc Protecting Group: The bulky Fmoc group has its own conformational preferences and can sterically hinder certain conformations of the rest of the molecule.[5][6]

Experimental Approaches to Conformational Elucidation

High-Resolution NMR Spectroscopy

Principle and Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution.[11][12][13] By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to deduce the relative orientations of atoms and the preferred conformations of a molecule.[14]

Experimental Protocol: 1D and 2D NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) to a final concentration of 10-20 mM.

-

1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances and assess sample purity.

-

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling networks, which helps in assigning protons within the same spin system.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons belonging to a particular spin system, even if they are not directly coupled.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å). The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance constraints for structure determination.

-

Data Processing and Analysis: Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova). Integrate cross-peaks in the NOESY/ROESY spectra to obtain distance restraints. Measure coupling constants from the high-resolution 1D or 2D spectra to obtain dihedral angle information.

Circular Dichroism (CD) Spectroscopy

Principle and Rationale: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including the conformation of its chromophores. For this compound, the aromatic systems of the THIQ and Fmoc groups are the primary chromophores, and their spatial arrangement will give rise to a characteristic CD spectrum.

Experimental Protocol: CD Spectral Measurement

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration that gives an absorbance of ~1 at the wavelength of maximum absorption.

-

Instrument Setup: Use a calibrated CD spectropolarimeter. Set the scanning parameters, including wavelength range (e.g., 200-400 nm), bandwidth, and scan speed.

-

Data Acquisition: Record the CD spectrum of the sample and a solvent blank.

-

Data Processing: Subtract the solvent blank from the sample spectrum and convert the data to molar ellipticity.

Computational Modeling and Simulation

Computational methods are indispensable for exploring the vast conformational space of flexible molecules and for refining experimentally derived structures.[15][16]

In Silico Conformational Search Strategies

A systematic conformational search is necessary to identify all low-energy conformations.[17] This is typically a multi-step process:

Caption: Integrated workflow for conformational model refinement.

Implications for Drug Development and Peptide Design

The detailed conformational model of this compound provides a foundation for:

-

Rational Design of Peptidomimetics: By understanding the preferred conformations, it is possible to design novel peptidomimetics that lock the molecule in its bioactive conformation, potentially leading to increased potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: The conformational information can be used to interpret SAR data and to guide the synthesis of new analogues with improved pharmacological properties. * Molecular Docking and Virtual Screening: A realistic ensemble of low-energy conformers can be used in molecular docking studies to predict the binding mode of the molecule to its target and in virtual screening campaigns to identify new hits. [18]

Conclusion

The conformational analysis of this compound is a multifaceted endeavor that requires a synergistic combination of experimental and computational techniques. This guide has provided a detailed overview of the key methodologies and protocols necessary to elucidate the three-dimensional structure and dynamic properties of this important building block. The insights gained from such studies are invaluable for advancing the fields of peptide science and drug discovery, enabling the design of next-generation therapeutics with tailored conformational properties.

References

-

Al-Hourani, B. J., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]

-

ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

-

Al-Hourani, B. J., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Institutes of Health. [Link]

-

Al-Warhi, T., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. National Institutes of Health. [Link]

-

Moghal, G. A., et al. (2022). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. National Institutes of Health. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Wang, S., et al. (2022). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. National Institutes of Health. [Link]

-

Shabane, P. S., et al. (2018). Molecular Dynamics simulations data of the twenty encoded amino acids in different force fields. ResearchGate. [Link]

-

JenaLib. Conformational Analysis With Geometric & Experimental Constraints. [Link]

-

Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

-

ResearchGate. Overview of bases used in Fmoc-deprotection and the corresponding pKa values. [Link]

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

-

Iwahara, J., & Clore, G. M. (2010). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. National Institutes of Health. [Link]

-

Harpole, T. J., & Delemotte, L. (2018). Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other. National Institutes of Health. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Bhattacharya, D., & Kumar, A. (2016). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

-

Kandemir, B., et al. (2024). A molecular dynamics simulation study of glycine/serine octapeptides labeled with 2,3-diazabicyclo[2.2.2]oct-2-ene fluorophore. AIP Publishing. [Link]

-

D'Ursi, A., et al. (2020). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Link]

-

Gschwind, R. M. (2021). Structures Controlled by Entropy: The Flexibility of Strychnine as Example. National Institutes of Health. [Link]

-

Galimzyanov, T. R., et al. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. MDPI. [Link]

-

BigChem. Conformational Analysis. [Link]

-

Daura, X., et al. (2003). Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. PubMed. [Link]

-

Kim, D., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation. [Link]

-

YouTube. How to generate conformers of a flexible molecule. [Link]

Sources

- 1. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. chempep.com [chempep.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Structures Controlled by Entropy: The Flexibility of Strychnine as Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 13. mdpi.com [mdpi.com]

- 14. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-(R)-2-Tetrahydroisoquinoline Acetic Acid: A Scaffold for Conformational Constraint in Peptide Drug Discovery

An in-depth technical guide by a Senior Application Scientist

Abstract: The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to proteolytic degradation. Constrained amino acids offer a robust solution by pre-organizing the peptide backbone into a bioactive conformation, thereby enhancing target affinity, specificity, and metabolic stability. This guide provides a comprehensive technical overview of Fmoc-(R)-2-tetrahydroisoquinoline acetic acid, a non-canonical amino acid building block. We will explore its synthesis, incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and its profound impact on peptide structure and function, positioning it as a critical tool for researchers in drug development.

Introduction: The Imperative of Conformational Constraint

Native peptides, despite their high specificity, often fail as drug candidates due to two primary limitations: a vast ensemble of conformations in solution, of which only one may be active, and rapid clearance due to enzymatic degradation.[1][2] Locking a peptide into a specific, bioactive conformation through the incorporation of constrained amino acids is a proven strategy to overcome these hurdles.[3] This conformational rigidity enhances binding affinity by reducing the entropic penalty of binding and improves resistance to proteases, which typically recognize and cleave peptides in an extended conformation.[4] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a particularly effective structural motif, valued for its ability to mimic β-turns and introduce rigid, defined geometry into a peptide backbone.[5]

Physicochemical & Spectroscopic Profile

This compound is a chiral building block designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.[6][7] Its core structure consists of the rigid tetrahydroisoquinoline ring system, with the Fmoc protecting group on the secondary amine, making it ready for SPPS.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | Fmoc-D-Tqa-OH, Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid | [6] |

| Molecular Formula | C₂₆H₂₃NO₄ | [6][8] |

| Molecular Weight | 413.47 g/mol | [6][8] |

| Appearance | White to off-white solid/powder | [6][8] |

| CAS Number | 332064-67-2 | [6] |

| Purity (HPLC) | ≥99% | [6] |

| Optical Rotation | [a]D20 = -33.4 ± 2º (c=1 in DMF) | [6] |

| Storage | Store at 0-8 °C, desiccated | [6] |

Spectroscopic Characterization: While specific spectra for the title compound require direct measurement, the expected ¹H NMR signals for the core tetrahydroisoquinoline scaffold, based on related structures, would include characteristic peaks for the aromatic protons (around 7.0-7.3 ppm), the diastereotopic benzylic protons (CH₂ adjacent to the aromatic ring), and the aliphatic protons of the heterocyclic ring.[9][10][11] The Fmoc group would present its own set of aromatic and aliphatic signals. In mass spectrometry, the expected molecular ion peak [M+H]⁺ would be approximately 414.47.

Synthesis of the Building Block

The core tetrahydroisoquinoline scaffold is most commonly synthesized via the Pictet-Spengler reaction .[12] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by intramolecular cyclization.[13][14]

Protocol 3.1: Example Synthesis via Pictet-Spengler Reaction

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Cyclization:

-

To a solution of the appropriate β-phenylethylamine in a suitable solvent (e.g., toluene), add glyoxylic acid monohydrate.

-

Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid, TFA).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

-

Causality: The acid protonates the aldehyde, activating it for nucleophilic attack by the amine to form an iminium ion, which is the key intermediate for the subsequent intramolecular electrophilic aromatic substitution that closes the ring.[14]

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize the acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the racemic or enantiomerically enriched tetrahydroisoquinoline acetic acid. Chiral separation may be required at this stage if a non-stereospecific synthesis was performed.

-

-

Fmoc Protection:

-

Dissolve the purified tetrahydroisoquinoline acetic acid in an aqueous solvent mixture (e.g., 1,4-dioxane and water) with a mild base (e.g., NaHCO₃).

-

Add Fmoc-succinimide (Fmoc-OSu) portion-wise at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Causality: The base deprotonates the secondary amine, making it nucleophilic enough to attack the electrophilic carbonyl of Fmoc-OSu, forming a stable carbamate linkage.

-

-

Final Purification:

-

Acidify the reaction mixture and extract the product into an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the final product by silica gel chromatography to yield this compound as a pure solid.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The true utility of this building block lies in its straightforward incorporation into peptides using standard Fmoc-SPPS protocols.[15][16]

Protocol 4.1: Coupling this compound

-

Resin Preparation: Start with a standard Fmoc-protected amino acid pre-loaded resin (e.g., Wang, Rink Amide). Perform the final Fmoc deprotection of the N-terminal amino acid on the resin to expose the free amine for coupling.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-20 minutes. Wash the resin thoroughly with DMF and isopropanol to remove the piperidine and the fulvene adduct.[16][17]

-

Activation and Coupling:

-

In a separate vessel, pre-activate the this compound (3-5 equivalents relative to resin loading).

-

Dissolve the amino acid in DMF. Add an equivalent amount of a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[18][19]

-

Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture and allow it to react for 1-2 minutes.

-

Expertise: HATU is the reagent of choice here. Its HOAt-based active ester is highly reactive, which is necessary to overcome the steric hindrance of the bulky tetrahydroisoquinoline scaffold.[18] This ensures a high coupling efficiency where less potent reagents might fail. DIPEA acts as a non-nucleophilic base to facilitate the reaction without causing premature Fmoc deprotection.

-

-

Coupling to Resin: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature.

-

Validation & Capping:

-

Trustworthiness: After coupling, perform a Kaiser test or a Chloranil test to confirm the absence of free primary amines. A negative result indicates a complete reaction.

-

If the coupling is incomplete, a second coupling can be performed. Alternatively, any unreacted amines should be "capped" using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[20]

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Structural and Biological Impact

The incorporation of a tetrahydroisoquinoline moiety has profound and predictable consequences for the resulting peptide.

-

Conformational Rigidity: The primary role of this building block is to "lock" the peptide backbone.[3] The rigid ring structure restricts the phi (Φ) and psi (Ψ) dihedral angles, often nucleating secondary structures like β-turns or helical motifs. This pre-organization can dramatically increase binding affinity for a target receptor by reducing the entropic cost of binding.[21]

-

Enhanced Proteolytic Stability: Proteases recognize and cleave peptides that can adopt an extended, flexible conformation within their active sites.[4] The rigid structure imparted by the tetrahydroisoquinoline scaffold prevents this recognition, leading to a significant increase in the peptide's half-life in the presence of serum or digestive enzymes.[2][22]

-

Scaffold for Pharmacophores: The defined three-dimensional orientation of the side chains flanking the constrained unit can be used to mimic the spatial arrangement of "hotspot" residues in a protein-protein interaction (PPI).[23][24] This makes it a powerful tool for designing potent and selective PPI inhibitors.[25][26]

Applications in Drug Discovery

The unique properties conferred by this compound make it a valuable asset in several areas of therapeutic research:

-

Targeting Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which are notoriously difficult to target with traditional small molecules due to their large, flat interfaces.[24][26] Peptides containing this scaffold can be designed to mimic the secondary structure of one binding partner (e.g., an α-helix or β-turn), effectively competing for the binding site.[25]

-

Enzyme Inhibitors: By designing a constrained peptide that mimics the transition state of an enzymatic reaction, highly potent and selective inhibitors can be developed.[27]

-

GPCR Ligands: The conformation of peptides that bind to G-protein coupled receptors (GPCRs) is critical for their agonist or antagonist activity. Using constrained amino acids can lock a peptide into the desired signaling conformation.[28]

-

Antimicrobial Peptides: Enhancing the proteolytic stability and conformational stability of antimicrobial peptides can improve their efficacy and duration of action.

Conclusion and Future Perspectives

This compound is more than just a protected amino acid; it is a strategic tool for rational drug design. By providing a reliable method to introduce conformational rigidity, it empowers researchers to transform labile peptides into robust therapeutic candidates.[29][30] Its seamless integration into established SPPS workflows, combined with its profound impact on stability and affinity, ensures its continued role at the forefront of peptidomimetic and drug discovery research. Future work will likely focus on developing novel derivatives of the tetrahydroisoquinoline core to allow for even finer control over peptide conformation and biological activity.

References

-

Lee, J., et al. (2018). Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NFκB-regulated proteins in A549 human lung cancer cells. Oncology Letters. Retrieved from [Link]

-

Cordone, P., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules. Retrieved from [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

-

Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

-

Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. Retrieved from [Link]

-

DeLaMare, S., et al. (2020). Recent Structural Advances in Constrained Helical Peptides. Biomolecules. Retrieved from [Link]

-

Aapptec. (n.d.). Synthesis Notes: Coupling Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Nevola, L., & Giralt, E. (2015). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews. Retrieved from [Link]

-

Arkin, M. R., et al. (2014). Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area. Current Opinion in Chemical Biology. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies. Retrieved from [Link]

-

Ito, Y., & Suga, H. (2014). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan. Retrieved from [Link]

-

Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

-

Meutermans, W., et al. (2000). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2023). Special Issue: Protein–Protein Interactions: New Perspectives in Drug Discovery. Retrieved from [Link]

-

G.A. Biliouris, et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

-

Apostolopoulos, V., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Constrained Peptides in Drug Discovery and Development. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing towards the dream. Nature Reviews Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

-

Green Chemistry. (2019). Environmentally friendly SPPS I. Application of NaOH in 2-MeTHF/methanol for Fmoc removal. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. name-reaction.com [name-reaction.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 17. Environmentally friendly SPPS I. Application of NaOH in 2-MeTHF/methanol for Fmoc removal - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. HATU - Wikipedia [en.wikipedia.org]

- 19. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 20. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 26. Features of Protein-Protein Interactions that Translate into Potent Inhibitors: Topology, Surface Area and Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 28. par.nsf.gov [par.nsf.gov]

- 29. scispace.com [scispace.com]

- 30. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Strategic Coupling of Fmoc-(R)-2-tetrahydroisoquinoline acetic acid in Peptide Synthesis

Introduction: The Role of Constrained Analogues in Peptide Therapeutics

In the landscape of modern drug discovery, synthetic peptides offer a compelling combination of high potency and target specificity. A key strategy to enhance their therapeutic properties—such as metabolic stability, receptor affinity, and bioavailability—is the incorporation of non-natural or conformationally constrained amino acids. Fmoc-(R)-2-tetrahydroisoquinoline acetic acid, also known as Fmoc-D-Tqa-OH, is a prime example of such a building block.[1][2] Its rigid bicyclic structure, which can be considered a constrained analogue of phenylalanine, imparts a specific, predictable conformation to the peptide backbone.[1] This guide provides a detailed technical overview and field-proven protocols for the efficient coupling of this valuable synthetic precursor in solid-phase peptide synthesis (SPPS).

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern orthogonal SPPS, allowing for mild, base-labile deprotection of the α-amine while acid-labile groups protect reactive side chains.[3] The successful incorporation of this compound, therefore, depends on the selection of an appropriate coupling strategy that is compatible with the Fmoc/tBu methodology and can efficiently overcome any potential steric challenges presented by the residue's structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Fmoc-D-Tqa-OH, Fmoc-(R)-1,2,3,4-tetrahydroisoquinoline-3-acetic acid | [4] |

| CAS Number | 332064-67-2 | [4] |

| Molecular Formula | C₂₆H₂₃NO₄ | [4] |

| Molecular Weight | 413.47 g/mol | [4] |

| Appearance | White powder | [4] |

| Storage | Store at 0-8 °C | [4] |

Core Directive: Selecting the Optimal Coupling Reagent

The formation of a peptide bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by a free amine.[5] While numerous coupling reagents exist, their efficacy can vary significantly, especially when dealing with sterically demanding building blocks. The constrained nature of the tetrahydroisoquinoline ring system may present a moderate steric barrier. Therefore, the choice of coupling reagent is not trivial; it is the primary determinant of coupling efficiency, reaction time, and the prevention of undesirable side reactions like racemization.

For this compound, aminium/uronium salt-based reagents are highly recommended over carbodiimides like DCC or EDC alone due to their higher reactivity and lower risk of side reactions. The most robust choices fall into two families: benzotriazole-based (HBTU) and 7-aza-benzotriazole-based (HATU).

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and widely used coupling reagent suitable for most standard amino acids.[6] It functions by forming a HOBt-active ester, which then reacts with the amine.

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered more reactive than HBTU.[5][7] The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the reaction.[8] This makes HATU particularly effective for "difficult" couplings, including those involving sterically hindered or N-methylated amino acids.[7]

Causality Behind Reagent Choice: While HBTU is a reliable workhorse, the enhanced reactivity of HATU makes it the superior choice to preemptively address potential steric hindrance from the tetrahydroisoquinoline scaffold.[7][8] Experimental evidence from studies on other hindered residues consistently shows that HATU affords higher coupling efficiencies and faster reaction kinetics.[7]

Table 2: Comparative Analysis of Recommended Coupling Reagents

| Reagent | Activating Additive | Mechanism Highlights | Advantages | Disadvantages | Best For |

| HATU | HOAt (intrinsic) | Forms highly reactive OAt-active ester. Pyridine nitrogen accelerates coupling.[8] | Highest reactivity, fast kinetics, low racemization.[6][7] Ideal for hindered residues. | Higher cost. Can cause guanidinylation of the N-terminus if used in large excess.[6] | Sterically hindered couplings, rapid protocols, difficult sequences. |

| HBTU | HOBt (intrinsic) | Forms HOBt-active ester.[9] | Reliable, effective for most standard couplings, lower cost than HATU. | Less reactive than HATU.[7] Can also cause guanidinylation side reaction.[8] | Routine synthesis, standard amino acid couplings. |

| DIC/Oxyma | Oxyma Pure | Forms Oxyma-active ester via a carbodiimide. | Non-explosive alternative to HOBt/HOAt.[10] High reactivity, comparable to HATU.[5] | Less established than HBTU/HATU. | Situations where safety concerns about benzotriazoles are paramount. |

Experimental Workflows & Protocols

The following protocols describe the manual Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine. These steps are performed within a dedicated SPPS reaction vessel.

Diagram: The Fmoc-SPPS Cycle

Sources

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Automated Synthesis of Peptides Containing Fmoc-(R)-2-tetrahydroisoquinoline acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Conformationally Constrained Residues in Peptide Therapeutics

The landscape of peptide-based drug discovery is increasingly focused on enhancing the therapeutic properties of these versatile molecules, such as stability, potency, and receptor selectivity. A key strategy in this endeavor is the incorporation of unnatural amino acids that introduce specific structural constraints. Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (Fmoc-(R)-Tic-OH) is a prime example of such a building block. Its rigid bicyclic structure imparts a well-defined conformation to the peptide backbone, which can lead to a number of desirable attributes.[1]

The tetrahydroisoquinoline scaffold can act as a mimic for residues like phenylalanine or tyrosine, or as a surrogate for proline, offering precise control over the peptide's three-dimensional structure.[1] This conformational rigidity can enhance resistance to enzymatic degradation, a significant hurdle in the development of peptide drugs, and can also improve binding affinity and selectivity for the target receptor.[1] Consequently, the successful and efficient incorporation of Fmoc-(R)-Tic-OH and its analogs into peptide sequences using automated synthesizers is a critical capability for modern peptide chemistry laboratories.

This document provides a comprehensive guide to the use of Fmoc-(R)-Tic-OH in automated solid-phase peptide synthesis (SPPS), offering detailed protocols, explanations of the underlying chemical principles, and troubleshooting advice to enable researchers to confidently utilize this valuable building block in their drug discovery efforts.

Physicochemical Properties of this compound

A thorough understanding of the properties of Fmoc-(R)-Tic-OH is essential for its effective use.

| Property | Value | Source |

| CAS Number | 332064-67-2 | [2] |

| Molecular Formula | C₂₅H₂₁NO₄ | [2][3] |

| Molecular Weight | 399.44 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥ 98% (HPLC) | [3][4] |

| Storage | Store at 15-25°C | [4] |

Automated Synthesis Workflow: A Step-by-Step Guide